5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts .
Biochemical Pathways
Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .
Result of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the benzo[c][1,2,5]thiadiazole core with a piperazine derivative, often under nucleophilic substitution conditions.
Attachment of the Cyclopropane and Thiophene Groups: These groups are introduced through a series of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene and cyclopropane groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for various biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
- 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
Uniqueness
What sets 5-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-18(12-3-4-15-16(10-12)21-27-20-15)22-5-7-23(8-6-22)19(25)14-11-13(14)17-2-1-9-26-17/h1-4,9-10,13-14H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDWIULCCMYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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